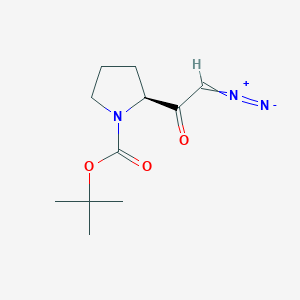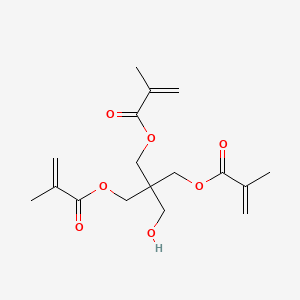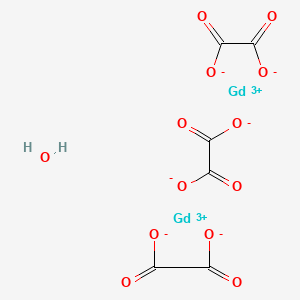
D-Sorbitol 6-phosphate barium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sorbitol phosphate derivatives involves chemical and enzymatic methods. For instance, the preparation of barium L-Sorbose-6-phosphate, a related compound, involves reduction and crystallization processes, highlighting the intricate steps required for synthesizing specific sorbitol phosphate salts (Totton & Lardy, 1957).
Molecular Structure Analysis
The molecular structure of sorbitol phosphate derivatives is crucial for understanding their reactivity and interactions. For example, the crystal structure of sorbitol shows the arrangement of hydrogen bonds that could influence the behavior of its phosphate derivatives. Such structural analyses provide insights into the stability and reactivity of sorbitol phosphates (Rukiah et al., 2004).
Chemical Reactions and Properties
Sorbitol phosphates undergo various chemical reactions, reflecting their functional diversity. For example, sorbitol-6-phosphate dehydrogenase catalyzes the conversion of sorbitol-6-phosphate to glucose-6-phosphate, indicating its role in metabolic pathways. Understanding these reactions is essential for exploring the use of sorbitol phosphates in synthetic and biological systems (Hirai, 1981).
科学的研究の応用
Production and Utilization in Bacteria : D-Sorbitol is involved in the metabolic processes of bacteria. In Lactobacillus plantarum, a bacterium found in many fermented foods and in the gastrointestinal tract of mammals, metabolic engineering has been used to produce sorbitol from fructose-6-phosphate, demonstrating its potential in food industry applications (Ladero et al., 2007). Additionally, Aerobacter aerogenes, another bacterium, metabolizes sorbitol via the pathway sorbitol → sorbitol 6-phosphate → D-fructose 6-phosphate, indicating its role in microbial carbohydrate metabolism (Kelker & Anderson, 1971).
Plant Physiology and Stress Tolerance : In plants, D-Sorbitol 6-phosphate plays a role in stress responses. Transgenic Arabidopsis thaliana expressing sorbitol-6-phosphate 2-dehydrogenase from Haloarcula marismortui showed enhanced salt tolerance, suggesting its potential in crop improvement for stress resilience (Gao et al., 2018).
Enzymatic Studies and Potential Applications : Sorbitol-6-phosphate dehydrogenase, an enzyme involved in the metabolism of D-Sorbitol 6-phosphate, has been studied for its role in the production of sorbitol in plants and its potential application in biocatalysis. For instance, the enzyme from apple leaves has been characterized, shedding light on its role in sorbitol biosynthesis in sorbitol-synthesizing plant species (Zhou et al., 2003).
Role in Alginic Acid Biosynthesis : In seaweed such as Sargassum muticum, D-Sorbitol 6-phosphate is a precursor to L-guluronic acid, an important component in the biosynthesis of alginic acid, indicating its importance in marine biotechnology (Quillet & Lestang-Brémond, 1985).
作用機序
Target of Action
The primary target of D-Sorbitol 6-phosphate barium salt is the enzyme NADPH-dependent sorbitol-6-phosphate dehydrogenase (S6PDH), also known as aldose-6-phosphate reductase . This enzyme plays a crucial role in the conversion of D-sorbitol 6-phosphate (S6P) to the glycolytic intermediate D-fructose 6-phosphate (F6P) .
Mode of Action
D-Sorbitol 6-phosphate barium salt interacts with its target, S6PDH, by serving as a substrate for the enzyme . The enzyme catalyzes the reduction of D-sorbitol 6-phosphate to D-fructose 6-phosphate, a key intermediate in the glycolytic pathway .
Biochemical Pathways
The action of D-Sorbitol 6-phosphate barium salt affects the glycolytic pathway. By serving as a substrate for S6PDH, it facilitates the production of D-fructose 6-phosphate, which is a crucial intermediate in glycolysis . This process is part of the larger carbohydrate metabolism pathway, contributing to energy production within cells.
Pharmacokinetics
As a phosphate compound, it is likely to be water-soluble , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular effect of D-Sorbitol 6-phosphate barium salt’s action is the production of D-fructose 6-phosphate, a key intermediate in the glycolytic pathway . This contributes to the cellular effect of energy production, as glycolysis is a primary metabolic pathway for generating ATP, the cell’s main energy currency.
Action Environment
The action, efficacy, and stability of D-Sorbitol 6-phosphate barium salt can be influenced by various environmental factors. For instance, the enzyme activity of S6PDH could be affected by factors such as pH and temperature. Additionally, the compound is recommended to be stored at -20°C , suggesting that its stability could be compromised at higher temperatures
Safety and Hazards
The safety and hazards of D-Sorbitol 6-phosphate barium salt are not explicitly mentioned in the available resources. However, it is recommended to store the compound at -20°C .
将来の方向性
The future directions of D-Sorbitol 6-phosphate barium salt are not explicitly mentioned in the available resources. However, it is suggested that genes of the haloacid dehalogenase-like hydrolase (HAD) superfamily may be useful for metabolic engineering of effective sorbitol production .
特性
IUPAC Name |
barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIDNTXSPRLJW-BTVCFUMJSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-2-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-α-D-manno](/img/no-structure.png)





![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)